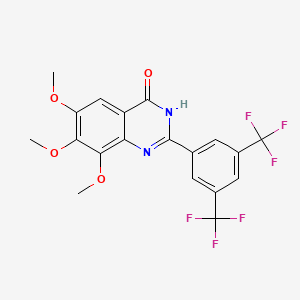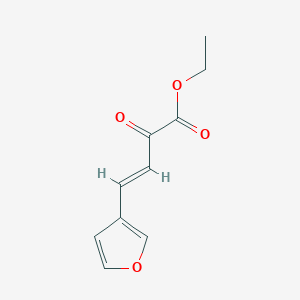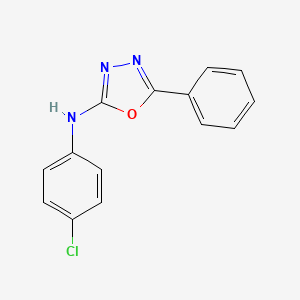
1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and industrial chemistry. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a thione group and substituted with a dichloro-fluorophenyl moiety. The presence of these functional groups imparts a range of chemical and biological properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction conditions usually include refluxing the reaction mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- with high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The dichloro-fluorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted oxadiazole compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to the inhibition of microbial growth or modulation of cellular processes.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, and gene expression, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
- 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-chlorophenyl)-
- 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-fluorophenyl)-
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- stands out due to the presence of both dichloro and fluorine substituents on the phenyl ring, which enhances its chemical reactivity and biological activity. This unique combination of substituents imparts distinct properties that are not observed in other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
849132-72-5 |
|---|---|
Molekularformel |
C8H3Cl2FN2OS |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
5-(2,4-dichloro-5-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H3Cl2FN2OS/c9-4-2-5(10)6(11)1-3(4)7-12-13-8(15)14-7/h1-2H,(H,13,15) |
InChI-Schlüssel |
XLOURWFYNLSNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)




![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)

![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)

![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)



![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
